molecular formula C9H9ClO B8510555 (R)-2-phenylpropionyl chloride

(R)-2-phenylpropionyl chloride

Cat. No.: B8510555
M. Wt: 168.62 g/mol
InChI Key: FOTITZRWZUAVPH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-phenylpropionyl chloride is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(2R)-2-phenylpropanoyl chloride

InChI

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1

InChI Key

FOTITZRWZUAVPH-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)Cl

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(±)-2-Phenylpropionic acid in the amount of 7.50 g (50 mmol) and 7.14 g (60 mmol) of thionyl chloride were heated for 1 hour under reflux in carbon tetrachloride. The solvent and unaltered thionyl chloride were evaporated under reduced pressure to give (±)-2-phenylpropionic acid chloride as a pale yellow oil. To the oil were added 30 ml of benzene, 7.30 g (52.5 mmol) of p-nitrophenol and 4.75 g (60.0 mmol) of pyridine were added, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with 10 ml of aqueous 10% hydrochloric acid, extracted with ethyl acetate, followed by solvent evaporation from the organic layer, to obtain 13.9 g of a pale yellow solid. Recrystallization of the solid from ethanol gave 10.4 g (38.4 mmol, yield 77%) of (±)-p-nitrophenyl 2-phenylpropionate as colorless crystals.
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7.14 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-phenylpropionic acid (0.36 mL; 2.6 mmol) and a catalytic amount of dry dimethylformamide (ca. 10 μL) in 3.0 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (0.34 mL; 3.9 mmol) dropwise. After 30 minutes, the mixture was concentrated in vacuo and used immediately for Step 2.
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0.36 mL
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10 μL
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0.34 mL
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3 mL
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